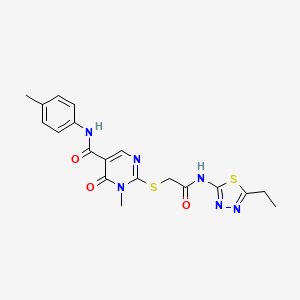

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

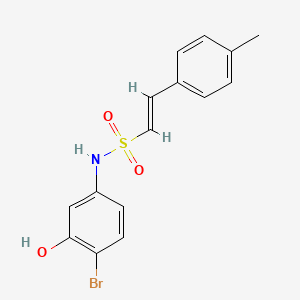

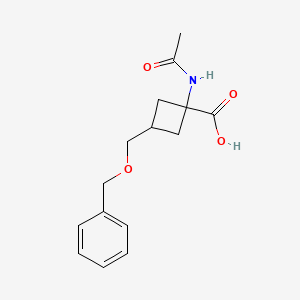

The compound N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a molecule that likely contains a thiadiazole core, which is a heterocyclic compound consisting of a five-membered ring with two nitrogen atoms and one sulfur atom. The thiadiazole is substituted with a methyl group and a carboxamide group, indicating potential for biological activity. The presence of an acetylthiophen group suggests additional aromatic character and possible interactions with biological targets.

Synthesis Analysis

The synthesis of related thiadiazole derivatives often involves cyclization reactions and the use of microwave irradiation to facilitate the process. For example, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized using a solvent-free method under microwave irradiation, which is a technique that could potentially be applied to the synthesis of the compound . The synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, another related compound, involved cyclization of thioamide with 2-chloroacetoacetate . These methods suggest that similar strategies could be employed for the synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is typically confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry. For instance, the structures of synthesized benzamide derivatives containing a thiadiazole scaffold were confirmed by these methods . Similarly, the structure of novel benzimidazole derivatives with thiadiazole and triazole moieties was established using spectral studies . These techniques would be essential in confirming the molecular structure of the compound .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including alkylation and acetylation. For example, the alkylation of 2-ethylamino derivatives of thiadiazoles can occur at both exo and endo nitrogen atoms, while acetylation takes place exclusively at the exocyclic nitrogen atom . Additionally, the brominated furan-thiadiazole derivative was shown to react with various nucleophiles, indicating the reactivity of such compounds towards substitution reactions . These findings suggest that N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide may also participate in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties significantly. For example, the antioxidant properties of benzimidazole derivatives with thiadiazole and triazole moieties were evaluated, indicating the potential for biological activity . The growth stimulant activity of certain thiadiazole derivatives was also assessed, showing the diverse functional capabilities of these compounds . These studies provide insight into the potential properties of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, which could be explored further in the context of its physical and chemical characteristics.

科学研究应用

Anticancer Activity

- Research has demonstrated that derivatives of thiophene and thiadiazole compounds exhibit significant anticancer activities. These compounds have been synthesized and tested against various cancer cell lines, showing moderate to excellent efficacy compared to reference drugs like etoposide. For example, a study by Ravinaik et al. (2021) synthesized substituted benzamides and evaluated their anticancer activity against breast, lung, colon, and ovarian cancer cell lines, with some derivatives showing higher activity than the reference drug (Ravinaik et al., 2021).

Antimicrobial and Anti-inflammatory Activities

- Novel thiadiazoles have been designed and synthesized with a focus on anti-inflammatory and analgesic properties. For instance, Shkair et al. (2016) synthesized substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, showing significant in vitro anti-inflammatory activity compared to ibuprofen, alongside analgesic activity (Shkair et al., 2016).

Molluscicidal and Pharmacological Evaluation

- Compounds containing the thiadiazole moiety have been evaluated for their potential as molluscicidal agents, indicating a broader spectrum of biological activities. El-bayouki and Basyouni (1988) synthesized thiazolo[5,4-d]pyrimidines, showcasing their activity against B. alexandrina snails, an intermediate host of schistosomiasis (El-bayouki & Basyouni, 1988).

属性

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S2/c1-7-11(19-15-14-7)12(17)13-6-5-9-3-4-10(18-9)8(2)16/h3-4H,5-6H2,1-2H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMRQOZMILMXKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCCC2=CC=C(S2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

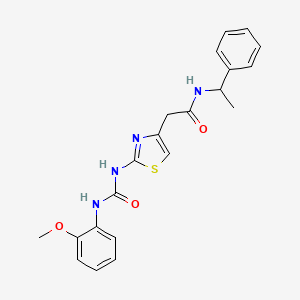

![1,3-bis(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2549641.png)

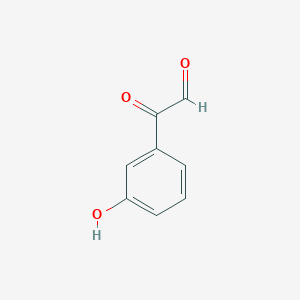

![[1,1'-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2549652.png)

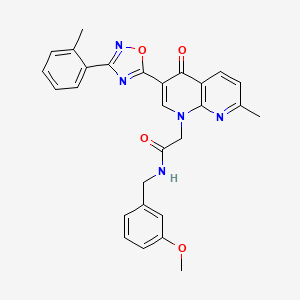

![5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2549656.png)